3-Chloro-1H-indazol-7-amine
Overview
Description
3-Chloro-1H-indazol-7-amine is a chemical compound with the CAS Number: 316810-88-5 . It has a molecular weight of 167.6 and its IUPAC name is this compound . It is a light-red to brown solid .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The linear formula of this compound is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a light-red to brown solid . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis of Lenacapavir
3-Chloro-1H-indazol-7-amine is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product .
Antiproliferative Activity
3-Amino-1H-indazole-1-carboxamides, which can be derived from this compound, have shown interesting antiproliferative activity. Especially, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .
Treatment of Alzheimer’s Disease
3-Aminoindazoles, which can be synthesized from this compound, are a privileged class of heterocyclic structures common to many biologically active compounds. For example, this structure is found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .
Treatment of Iron Deficiency
The 3-aminoindazole structure, which can be derived from this compound, was developed as a possible treatment for iron deficiency .
Suppression of Tumor Growth
Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, contains the 3-aminoindazole structure, which can be synthesized from this compound .
Treatment of Respiratory Disease
Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Safety and Hazards
3-Chloro-1H-indazol-7-amine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes pictograms indicating corrosion and the signal word “Danger”. Hazard statements include H314 and precautionary statements include P280;P305+P351+P338;P310 .
Future Directions
Indazole-containing derivatives, including 3-Chloro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They represent one of the most important heterocycles in drug molecules and have a wide range of pharmacological activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
3-Chloro-1H-indazol-7-amine is a heterocyclic compound that has been found to have potential therapeutic applications . and Bcr-Abl.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth . For instance, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
The synthesis of this compound from inexpensive 2,6-dichlorobenzonitrile has been described , which could potentially impact its bioavailability.
Result of Action
For example, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to be very effective against colon and melanoma cell lines .
Action Environment
The synthesis of this compound has been successfully demonstrated on hundred-gram scales without the need for column chromatography purification , suggesting that it could be produced in a variety of environments.
properties
IUPAC Name |
3-chloro-2H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKUCJPAUKEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310512 | |
Record name | 3-Chloro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
316810-88-5 | |
Record name | 3-Chloro-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316810-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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